1-[(4-chlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole ring, a chlorophenoxy group, and a pyridyl moiety
Preparation Methods
The synthesis of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the chlorophenoxy group: This step often involves nucleophilic substitution reactions where a chlorophenol derivative reacts with a suitable leaving group.
Attachment of the pyridyl moiety: This can be done through coupling reactions such as Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Chemical Reactions Analysis
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy group with other nucleophiles, leading to a variety of derivatives.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can introduce different aryl or alkyl groups to the pyrazole ring.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE include:
Pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar chemical reactivity and biological activity.
Chlorophenoxy derivatives: Compounds with the chlorophenoxy group are often studied for their herbicidal and pharmaceutical properties.
Pyridyl derivatives: These compounds are known for their roles in coordination chemistry and as building blocks in drug design.
The uniqueness of 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(5-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combined structural features, which confer specific chemical reactivity and biological activity not commonly found in simpler analogs.
Properties
Molecular Formula |
C17H15ClN4O2 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2/c1-12-2-7-16(19-10-12)20-17(23)15-8-9-22(21-15)11-24-14-5-3-13(18)4-6-14/h2-10H,11H2,1H3,(H,19,20,23) |
InChI Key |
WWUDMULCUFSTAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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